

# The Pharmacokinetics and Pharmacodynamics of Osimertinib: A Technical Guide

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## Compound of Interest

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## Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.<sup>[1][2]</sup> This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of osimertinib, intended to serve as a technical resource for professionals in the field of drug development and oncology research.

## Pharmacokinetics

Osimertinib exhibits predictable pharmacokinetic properties in both preclinical models and human subjects. Its absorption, distribution, metabolism, and excretion have been well-characterized, contributing to its successful clinical development.

## Absorption and Distribution

Following oral administration, osimertinib is slowly absorbed, with a median time to maximum plasma concentration (T<sub>max</sub>) of approximately 6 hours in cancer patients.<sup>[3]</sup> The absolute oral bioavailability of osimertinib has been determined to be 69.8%.<sup>[4]</sup> Once daily administration of osimertinib leads to an approximate threefold accumulation, with steady-state exposures achieved after 15 days of dosing.<sup>[2][5]</sup>

Osimertinib has a large volume of distribution, indicative of extensive tissue penetration.<sup>[6][7]</sup> Notably, it demonstrates significantly greater penetration of the blood-brain barrier compared to earlier generation EGFR-TKIs like gefitinib and afatinib, which is a critical attribute for treating central nervous system (CNS) metastases.<sup>[1][8]</sup> Preclinical studies in cynomolgus monkeys using positron emission tomography (PET) have confirmed the notable brain exposure of <sup>[11C]</sup>osimertinib.<sup>[8]</sup>

## Metabolism and Excretion

The primary metabolic pathways for osimertinib are oxidation and dealkylation, predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.<sup>[3][5]</sup> Two pharmacologically active metabolites, AZ5104 and AZ7550, have been identified in plasma, each circulating at approximately 10% of the exposure of the parent compound at steady state.<sup>[3][6]</sup> While AZ7550 has a similar potency and selectivity profile to osimertinib, AZ5104 is more potent against both mutant and wild-type EGFR.<sup>[5]</sup>

Elimination of osimertinib and its metabolites occurs through both hepatic and renal routes, with approximately 68% of the dose excreted in feces and 14% in urine.<sup>[5]</sup> The population-estimated mean half-life of osimertinib at steady state is approximately 48 hours.<sup>[2][6]</sup>

## Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of osimertinib in various species.

Table 1: Human Pharmacokinetic Parameters of Osimertinib (80 mg Once Daily)

Parameter	Value	Reference
Tmax (median)	6 hours	[3]
Absolute Bioavailability	69.8%	[4]
Apparent Clearance (CL/F)	14.2 L/h	[6]
Apparent Volume of Distribution (Vd/F)	986 L	[6]
Terminal Half-life (t1/2)	48 hours	[6]
AUCss	11,258 nmol·h/L	[6]
Cmax,ss	501 nmol/L	[6]
Cmin,ss	417 nmol/L	[6]

Table 2: Preclinical Pharmacokinetic Parameters of Osimertinib in Mice

Dose	Cmax (ng/mL)	AUC0-24h (ng·h/mL)	Brain-to-Plasma Ratio	Reference
5 mg/kg	235	2840	2.5	[1]
25 mg/kg	1410	19100	1.8	[1]

## Pharmacodynamics

The pharmacodynamic activity of osimertinib is intrinsically linked to its mechanism of action as a potent and selective inhibitor of mutant EGFR.

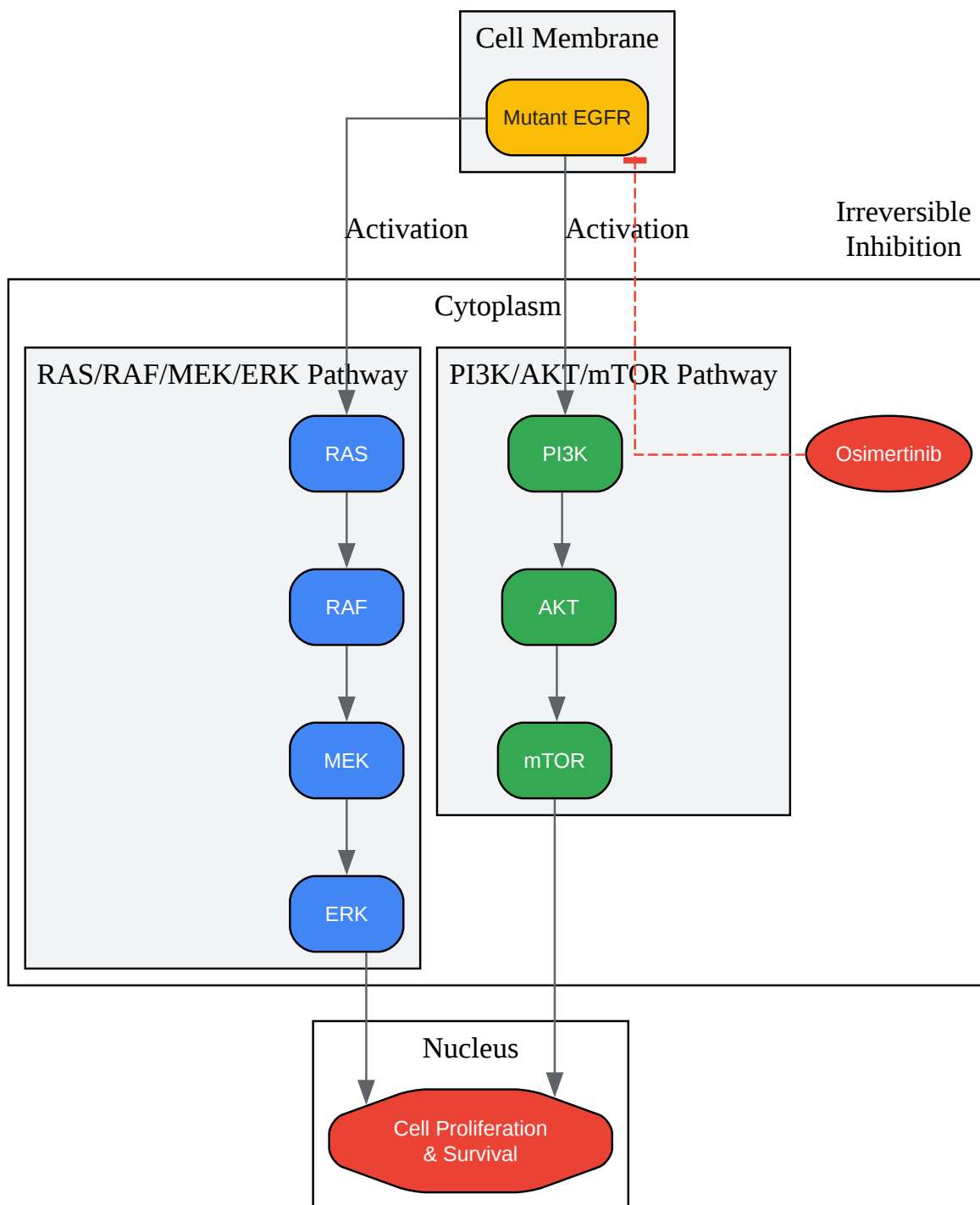
## Mechanism of Action

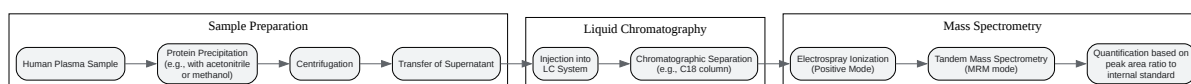
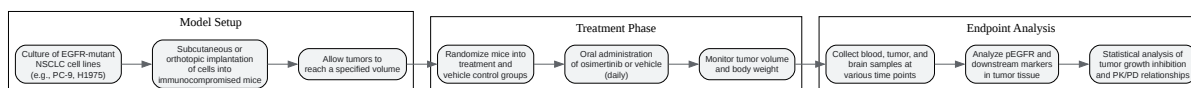
Osimertinib is a mono-anilino-pyrimidine compound that irreversibly binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][4] This covalent bond formation leads to sustained inhibition of EGFR-mediated signaling.[9] A key advantage of osimertinib is its approximately 200-fold greater potency against EGFR with the L858R/T790M mutation

compared to wild-type EGFR, which translates to a wider therapeutic window and a more favorable safety profile.[4]

## Signaling Pathway Inhibition

By inhibiting the kinase activity of mutant EGFR, osimertinib effectively blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.[9][10] These include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][10] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.





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- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Osimertinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138951#pharmacokinetics-and-pharmacodynamics-of-mk181]

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